

# Application Notes and Protocols for NMD670 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials of **NMD670**, a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2] Additionally, this document outlines the protocols for key experiments utilized in these trials to assess the safety and efficacy of the investigational drug. **NMD670** is currently under investigation for the treatment of several neuromuscular disorders, including Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[3]

#### **Patient Selection Criteria**

The selection of appropriate patient populations is critical for the successful evaluation of a new therapeutic agent. The following tables summarize the key inclusion and exclusion criteria for recent and ongoing clinical trials of **NMD670** across different neuromuscular disorders.

# Table 1: Inclusion and Exclusion Criteria for NMD670 Trial in Myasthenia Gravis (NCT06414954)[4]



| Criteria              | Details                                                                                                                                 |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Inclusion             |                                                                                                                                         |
| Age                   | 18 years or older                                                                                                                       |
| Diagnosis             | Confirmed diagnosis of Myasthenia Gravis<br>(MGFA Class II, III, or IV)                                                                 |
| Antibody Status       | Documented positive anti-acetylcholine receptor (AChR) or anti-muscle-specific tyrosine kinase (MuSK) antibody test                     |
| Physical Capability   | Able to swallow tablets                                                                                                                 |
| Body Mass Index (BMI) | 18 to 35 kg/m ², inclusive                                                                                                              |
| Minimum Weight        | 40 kg                                                                                                                                   |
| Informed Consent      | Capable of and has given signed informed consent                                                                                        |
| Contraception         | Contraceptive use by men and women must be consistent with local regulations                                                            |
| Exclusion             |                                                                                                                                         |
| Medical Conditions    | Known medical or psychological conditions that might interfere with study participation, pose additional risks, or confound the results |
| Clinical Findings     | Significant clinical and/or laboratory safety findings that may interfere with the study                                                |
| Prior Investigational | Treatment with an investigational medical product within 30 days or 5 half-lives of the medication, whichever is longer, prior to Day 1 |
| Other                 | Any other condition that, in the opinion of the investigator, would make the patient unsuitable for the study                           |



Table 2: Inclusion and Exclusion Criteria for NMD670

Trial in Spinal Muscular Atrophy Type 3 (NCT05794139)

[5][6]



| Criteria                        | Details                                                                                                                                          |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Inclusion                       |                                                                                                                                                  |
| Age                             | 18 to 75 years old                                                                                                                               |
| Diagnosis                       | Clinical diagnosis of Type 3 Spinal Muscular<br>Atrophy (SMA)                                                                                    |
| Ambulatory Status               | Able to walk at least 50 meters without walking aids during the 6-minute walk test at screening                                                  |
| Genetic Confirmation            | Genetic confirmation of SMA diagnosis (e.g., homozygous deletion or compound heterozygous deletion and mutation of the SMN1 gene)                |
| SMN2 Gene Copies                | 3 to 5 copies of the SMN2 gene                                                                                                                   |
| Body Mass Index (BMI)           | 19 to 35 kg/m <sup>2</sup> , inclusive                                                                                                           |
| Contraception                   | Contraceptive use by men and women must be consistent with local regulations                                                                     |
| Informed Consent                | Capable of giving signed informed consent                                                                                                        |
| Exclusion                       |                                                                                                                                                  |
| Prior Surgery/Deformity         | Prior surgery or fixed deformity (e.g., scoliosis, contractures) that would restrict the ability to perform study-related tasks                  |
| Other Significant Diseases      | Presence of other significant diseases that may interfere with the interpretation of study data (e.g., other neuromuscular or muscular diseases) |
| Clinical Findings               | Other significant clinical and/or laboratory safety findings that may interfere with the study                                                   |
| Recent Investigational Drug Use | Treatment with an investigational medical product within 30 days or 5 half-lives of the medication, whichever is longer, prior to Day 1          |



| Compliance History | History of poor compliance with relevant SMA therapy |
|--------------------|------------------------------------------------------|
|                    |                                                      |

## Table 3: Inclusion and Exclusion Criteria for NMD670 Trial in Charcot-Marie-Tooth Disease (NCT06482437)

| Criteria                                      | Details                                                                          |
|-----------------------------------------------|----------------------------------------------------------------------------------|
| Inclusion                                     |                                                                                  |
| Age                                           | Adults                                                                           |
| Diagnosis                                     | Genetically confirmed Charcot-Marie-Tooth Type 1 (CMT1) or Type 2 (CMT2) subtype |
| Exclusion                                     |                                                                                  |
| Information not publicly available in detail. | <del></del>                                                                      |

## Signaling Pathway and Mechanism of Action

**NMD670** is a small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2] In neuromuscular disorders like myasthenia gravis, the transmission of electrical signals from motor neurons to muscle fibers is compromised.[4] The CIC-1 channel plays a role in regulating the excitability of muscle fibers. By inhibiting CIC-1, **NMD670** is thought to amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NMD Pharma to present compelling preclinical data highlighting the potential of CIC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis
   — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of NMD670 in Patients with Myasthenia Gravis NMD Pharma [nmdpharma.com]



- 3. Myasthenia Gravis Activities of Daily Living (MG-ADL) [mdcalc.com]
- 4. The CIC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NMD670 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380587#patient-inclusion-and-exclusion-criteria-for-nmd670-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com